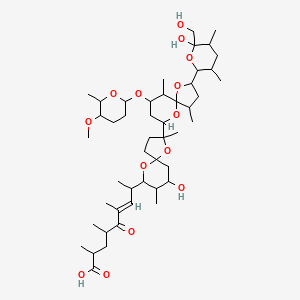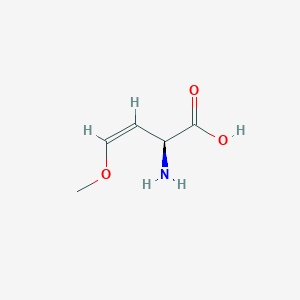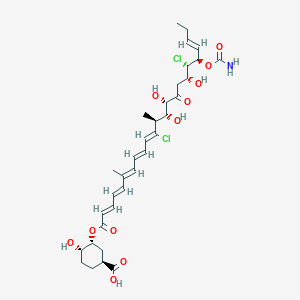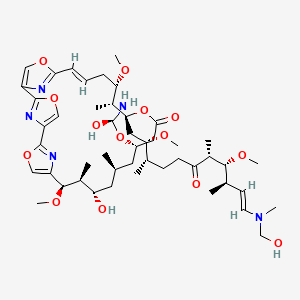
5-Ethenyl-2-methylpyridine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-methylpyridine and 2,4,6-trinitrophenol are two distinct chemical compounds. 5-Ethenyl-2-methylpyridine is an organic compound with the formula C8H9N. It is a derivative of pyridine and is known for its applications in various chemical reactions. 2,4,6-trinitrophenol, commonly known as picric acid, is an organic compound with the formula C6H2(NO2)3OH. It is a yellow crystalline solid and is known for its explosive properties and use in chemical synthesis.
Vorbereitungsmethoden
5-Ethenyl-2-methylpyridine
5-Ethenyl-2-methylpyridine can be synthesized through the reaction of 2-methylpyridine with acetylene in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the ethenyl group on the pyridine ring .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without causing excessive decomposition or side reactions .
Analyse Chemischer Reaktionen
5-Ethenyl-2-methylpyridine
Oxidation: 5-Ethenyl-2-methylpyridine can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
2,4,6-Trinitrophenol
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenols, which are useful intermediates in the synthesis of dyes and pharmaceuticals.
Nitration: As a nitro compound, it can undergo further nitration reactions under specific conditions.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2-methylpyridine
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Employed in the production of polymers and other materials with specific properties.
2,4,6-Trinitrophenol
Explosives: Widely used in the manufacture of explosives due to its high energy content.
Chemistry: Utilized as a reagent in various chemical reactions and as a standard in calorimetry.
Wirkmechanismus
5-Ethenyl-2-methylpyridine
The mechanism of action of 5-Ethenyl-2-methylpyridine in chemical reactions involves the activation of the ethenyl group, which can participate in various addition and substitution reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
2,4,6-Trinitrophenol
The mechanism of action of 2,4,6-trinitrophenol as an explosive involves the rapid decomposition of the nitro groups, releasing a large amount of energy in the form of heat and gas. This decomposition is initiated by heat, shock, or friction .
Vergleich Mit ähnlichen Verbindungen
5-Ethenyl-2-methylpyridine
Similar Compounds: 2-methylpyridine, 5-ethyl-2-methylpyridine.
Uniqueness: The presence of the ethenyl group makes it more reactive in certain chemical reactions compared to its analogs.
2,4,6-Trinitrophenol
Similar Compounds: 2,4-dinitrophenol, 2,6-dinitrophenol.
Uniqueness: The trinitro substitution pattern gives it higher explosive properties compared to dinitrophenols.
Eigenschaften
CAS-Nummer |
65345-93-9 |
|---|---|
Molekularformel |
C14H12N4O7 |
Molekulargewicht |
348.27 g/mol |
IUPAC-Name |
5-ethenyl-2-methylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H9N.C6H3N3O7/c1-3-8-5-4-7(2)9-6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,1H2,2H3;1-2,10H |
InChI-Schlüssel |
FICBWWIZDPCRDG-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C=C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(C=C1)C=C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
| 65345-93-9 | |
Synonyme |
PMVP picrate poly-2-methyl-5-vinylpyridine picrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate](/img/structure/B1235679.png)
![(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1235680.png)
![5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1235681.png)



![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)



